1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
Description
The compound 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole features a 1,2,3-triazole core linked to a pyrrolidine ring bearing a sulfonyl group and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This structure combines electron-rich aromatic systems (dioxane and triazole) with a sulfonamide group, which may enhance solubility and binding affinity in biological systems. While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with compounds reported for enzyme inhibition, antiviral activity, and drug-like properties .
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c19-23(20,12-1-2-13-14(9-12)22-8-7-21-13)17-5-3-11(10-17)18-6-4-15-16-18/h1-2,4,6,9,11H,3,5,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFACXLQHFSAWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a triazole ring linked to a pyrrolidine moiety and a sulfonyl group attached to a dihydrobenzo[dioxin]. Its molecular formula is with a molecular weight of approximately 402.49 g/mol. The presence of the triazole and sulfonyl groups suggests potential for diverse biological interactions.
Anticancer Activity
Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that triazole-based compounds could inhibit the growth of breast cancer (MCF7) and prostate cancer (PC-3) cell lines with IC50 values in the low micromolar range .
Table 1: Cytotoxicity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.275 |
| Compound B | PC-3 | 0.417 |
| Compound C | SR | 0.500 |
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties. In vitro tests revealed activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, which are responsible for Chagas disease and leishmaniasis, respectively. These findings underline the therapeutic potential of this class of compounds in treating neglected tropical diseases .
Table 2: Antiparasitic Activity
| Parasite | Compound | Effective Concentration (µM) |
|---|---|---|
| Trypanosoma cruzi | Compound A | 5 |
| Leishmania infantum | Compound B | 10 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways: The sulfonyl group may interact with key enzymes involved in cell proliferation.
- Induction of Apoptosis: Similar triazole derivatives have been shown to induce programmed cell death in cancer cells through mitochondrial pathways .
- Disruption of Cellular Processes: The compound may interfere with autophagy processes that are critical for cell survival under stress conditions.
Case Studies
A recent case study explored the efficacy of triazole derivatives in animal models for cancer treatment. Mice treated with a related compound exhibited reduced tumor growth compared to controls, suggesting that the mechanism involves systemic effects beyond direct cytotoxicity .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. Specifically, 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has shown promising results in inhibiting the proliferation of cancer cells. For instance, a study demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The sulfonyl group enhances the compound's interaction with biological targets, increasing its potency against tumors .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial and antifungal properties. The incorporation of the triazole ring is crucial for enhancing the activity against resistant strains of bacteria and fungi. In vitro studies have shown that this compound can inhibit the growth of several pathogens, making it a candidate for developing new antimicrobial agents .
Biological Research
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in biological research. It has been shown to act as an inhibitor of certain kinases involved in cancer progression and inflammation. By targeting these enzymes, this compound can potentially modulate signaling pathways critical for disease progression .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective effects. It has been implicated in reducing oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases. Preclinical models have shown that treatment with this compound can lead to improved outcomes in models of conditions such as Alzheimer's disease .
Material Science
Polymer Chemistry
In material science, the unique structure of this compound allows it to be used as a building block for synthesizing novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength due to the incorporation of the triazole unit .
Nanotechnology
The compound also finds applications in nanotechnology where it can be utilized to functionalize nanoparticles for targeted drug delivery systems. The ability to modify nanoparticles with this compound allows for enhanced targeting capabilities in therapeutic applications .
Chemical Reactions Analysis
Functionalization of the Triazole Core
The sulfonamide and benzodioxan groups direct regioselective modifications:
-
N-Sulfonyl Reactivity : The sulfonyl group stabilizes metallocarbene intermediates under Rh(II) catalysis, enabling transannulation to fused heterocycles (e.g., indoles) .
-
Electrophilic Substitution : The electron-rich benzodioxan ring undergoes nitration or halogenation at the 6-position, guided by its electronic profile .
Mechanistic Insight :
Rhodium-bound imino carbenes from N-sulfonyl triazoles participate in [3+2] cycloadditions with alkenes, forming cyclopropanes or undergoing C–H insertion .
Cross-Coupling Reactions
The triazole’s C-4 position serves as a handle for Suzuki-Miyaura couplings with aryl boronic acids:
-
Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃, THF:H₂O (3:1), 85–90°C .
-
Scope : Electron-withdrawing (-NO₂, -CF₃) and donating (-OMe) substituents are tolerated (Table 1).
Table 1: Suzuki-Miyaura Coupling Yields (adapted from )
| Aryl Boronic Acid | Product Yield (%) |
|---|---|
| 4-Fluorophenyl | 89 |
| 3-Nitrophenyl | 85 |
| 4-Methoxyphenyl | 91 |
Catalytic Transformations
The sulfonamide group enhances participation in asymmetric catalysis:
-
Enantioselective Cyclopropanation : Chiral Rh(II) catalysts achieve >90% ee in cyclopropane formation via metallocarbene intermediates .
-
C–H Functionalization : Directed by the sulfonyl group, Rh(II) catalysts enable site-selective C–H alkylation of adjacent alkyl chains .
Stability and Reactivity Trends
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The target compound’s sulfonylpyrrolidinyl-triazole moiety distinguishes it from analogs like DDFDI (imidazole core) and Compound 22 (thioether-linked triazole). This sulfonyl group may improve metabolic stability compared to furan or morpholino substituents .
- Unlike antiviral compounds in (e.g., 16–24 ), which feature benzylamine or indole groups, the target’s triazole-pyrrolidine scaffold could offer unique binding interactions .
Key Observations :
- The target compound’s triazole core could be synthesized efficiently via copper-catalyzed click chemistry (regiospecific 1,4-substitution), as demonstrated in .
- In contrast, DDFDI requires a one-pot imidazole synthesis with a CHBFO catalyst, which may limit scalability compared to click chemistry .
Table 3: Reported Bioactivity of Analogs
Key Observations :
- Compound 22 ’s triazole-thioether motif demonstrates potent cathepsin X inhibition, suggesting that the target compound’s triazole core could similarly interact with protease active sites .
- Antiviral compounds in highlight the importance of electron-withdrawing groups (e.g., fluoro, methoxy) for bioactivity, which the target’s sulfonyl group may emulate .
Physicochemical and ADMET Properties
Table 4: Drug-Likeness and ADMET Predictions
Key Observations :
Preparation Methods
Preparation of 2,3-Dihydrobenzo[b]dioxin-6-sulfonyl Chloride
The sulfonyl chloride precursor is synthesized via chlorosulfonation of 1,4-benzodioxan:
- Chlorosulfonation : 1,4-Benzodioxan is treated with chlorosulfonic acid at 0–5°C for 4–6 hours.
- Isolation : The crude sulfonyl chloride is precipitated using ice-cold HCl and purified via recrystallization (hexane/EtOAc).
Characterization Data :
Synthesis of 1-((2,3-Dihydrobenzo[b]dioxin-6-yl)sulfonyl)pyrrolidin-3-amine (Intermediate A)
Step 1: Sulfonamide Formation
Pyrrolidin-3-amine reacts with 2,3-dihydrobenzo[b]dioxin-6-sulfonyl chloride in dichloromethane (DCM) under basic conditions:
- Conditions : Triethylamine (2.5 equiv), 0°C to RT, 12 hours.
- Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated.
Step 2: Purification
Crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1).
Characterization Data :
Synthesis of Propargyl Derivative (Intermediate B)
Propargylation :
Intermediate A is treated with propargyl bromide in acetonitrile with K₂CO₃ as base:
- Conditions : 60°C, 6 hours.
- Workup : Filtered, concentrated, and purified via column chromatography (DCM/MeOH, 95:5).
Characterization Data :
- Yield : 78%.
- ¹³C NMR (CDCl₃): δ 134.2, 133.8, 117.5, 117.3, 64.5, 64.3, 56.2, 52.4, 47.8, 32.1, 29.7.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Setup :
- Azide Source : Sodium azide (3 equiv) and benzyl bromide (for model studies) in DMF at 60°C for 8 hours.
- Click Reaction : Intermediate B, CuI (0.2 equiv), sodium ascorbate (0.4 equiv) in t-BuOH/H₂O (1:1) at RT for 12 hours.
Workup :
Extracted with EtOAc, washed with NH₄Cl, dried, and concentrated.
Purification :
Silica gel chromatography (hexane/EtOAc, 3:7).
Characterization Data :
- Yield : 65%.
- MP : 162–164°C.
- HRMS (ESI+) : m/z 433.1245 [M+H]⁺ (calc. 433.1248).
- ¹H NMR (DMSO-d₆): δ 8.05 (s, 1H, triazole-H), 7.55 (d, J = 8.4 Hz, 1H), 7.00 (d, J = 2.4 Hz, 1H), 6.90 (dd, J = 8.4, 2.4 Hz, 1H), 4.95–4.85 (m, 1H), 4.35–4.25 (m, 4H), 3.70–3.60 (m, 1H), 3.30–3.15 (m, 2H), 2.95–2.80 (m, 2H), 2.20–2.05 (m, 1H), 1.90–1.75 (m, 1H).
Alternative Synthetic Routes
One-Pot Sulfonation-Cyclization Approach
Combining sulfonation and triazole formation in a single pot reduces steps:
Solid-Phase Synthesis
Immobilizing the pyrrolidine scaffold on Wang resin enables iterative coupling:
- Resin Loading : Wang resin (1.2 mmol/g) with Fmoc-pyrrolidin-3-amine.
- Sulfonation : On-resin reaction with sulfonyl chloride (2 equiv), DIPEA, DCM.
- CuAAC : Propargyl azide (3 equiv), CuI, TBTA, DMF.
- Cleavage : TFA/DCM (1:1), 2 hours.
- Yield : 42%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Stepwise CuAAC | 65 | 98 | 24 | High regioselectivity |
| One-Pot | 58 | 95 | 24 | Fewer purification steps |
| Solid-Phase | 42 | 90 | 48 | Scalability for combinatorial libraries |
Mechanistic Insights
Sulfonamide Bond Formation
The reaction proceeds via nucleophilic attack of the pyrrolidine amine on the electrophilic sulfur of sulfonyl chloride, facilitated by triethylamine as a proton scavenger.
CuAAC Reaction Dynamics
Copper(I) catalyzes the [3+2] cycloaddition between the azide and alkyne, forming a six-membered metallocycle intermediate. This ensures regioselective 1,4-disubstituted triazole formation.
Challenges and Optimization
- Regioselectivity : Minor 1,5-regioisomers (<5%) are observed in CuAAC, necessitating chromatographic separation.
- Sulfonyl Chloride Stability : Hydrolytic degradation is mitigated using anhydrous solvents and low temperatures.
- Byproduct Formation : Excess propargyl bromide leads to dialkylation, controlled by stoichiometric optimization.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves sulfonylation of pyrrolidine intermediates with 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride. Yield optimization (e.g., 36% via method A vs. 61% via method C) depends on stoichiometric control of sulfonyl chloride (0.24–1 mmol) and reaction duration (2 days). Purification via column chromatography (petroleum ether:EtOAc = 1:1) and crystallization (m.p. 191–193°C) are critical . For analogous compounds, microwave-assisted synthesis reduces reaction time and enhances selectivity by stabilizing reactive intermediates .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm proton environments (e.g., dihydrodioxin protons at δ 4.2–4.5 ppm, triazole protons at δ 7.8–8.2 ppm). Mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₅H₁₆N₃O₄S: 334.09). HPLC (≥95% purity) ensures absence of unreacted sulfonyl chloride or pyrrolidine byproducts .
Q. How can researchers design synthetic routes for derivatives with modified substituents?
- Methodological Answer : Replace the sulfonyl group with alternative electrophiles (e.g., acyl chlorides) or functionalize the triazole ring via Cu-catalyzed azide-alkyne cycloaddition (CuAAC). For regioselective modifications, protect the pyrrolidine nitrogen with Boc groups before introducing sulfonyl or aryl substituents .
Advanced Research Questions
Q. How can contradictory spectral data during characterization be resolved?
- Methodological Answer : Contradictions in NMR splitting patterns may arise from conformational flexibility in the pyrrolidine ring. Use VT-NMR (variable temperature) to identify dynamic processes or DFT calculations (e.g., B3LYP/6-311G**) to model stable conformers and predict chemical shifts . Cross-validate with2D-COSY andNOESY to assign stereochemistry .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting antiviral or kinase inhibition?
- Methodological Answer :
- Biological Assays : Test against flaviviruses (e.g., West Nile virus) using plaque reduction assays. Compare IC₅₀ values with analogs lacking the dihydrodioxin or sulfonyl groups .
- Computational Modeling : Perform molecular docking (e.g., CDK9 ATP-binding pocket) to identify key interactions (e.g., hydrogen bonds with sulfonyl oxygen). Use MD simulations to assess binding stability .
Q. How can researchers address contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, viral strains) or compound solubility. Normalize data using internal controls (e.g., ribavirin for antiviral assays) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀). Perform meta-analysis of published IC₅₀ ranges to identify outliers .
Q. What computational methods predict the compound’s metabolic stability and toxicity?
- Methodological Answer : Use CYP450 isoform docking (e.g., CYP3A4) to identify potential oxidation sites (e.g., triazole ring). ADMET predictors (e.g., SwissADME) estimate logP (∼2.1), BBB permeability (low), and hERG inhibition risk. Validate with in vitro microsomal stability assays .
Data Contradiction Analysis
Q. Why do different synthetic methods yield conflicting purity results?
Q. How to reconcile divergent biological activity in analogous compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
